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Compound of Interest

Compound Name:
2,3,4,5-Tetrahydro-1H-2-

benzazepine hydrochloride

Cat. No.: B177628 Get Quote

An In-depth Technical Guide on 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and characterization of 2,3,4,5-Tetrahydro-1H-2-
benzazepine hydrochloride. This compound is a member of the benzazepine class, a group

of bicyclic compounds featuring a benzene ring fused to an azepine ring. Benzazepine

derivatives are of significant interest in medicinal chemistry due to their diverse biological

activities.[1]

Molecular Structure and Chemical Identity
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is the hydrochloride salt form of the

parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine. The salt form enhances aqueous

solubility, which is advantageous for formulation and biological studies.[2] The core structure

consists of a seven-membered azepine ring fused to a benzene ring.

Key Identifiers:

IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[3]
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Synonyms: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride[3][4]

CAS Number: 17724-36-6[3]

Molecular Formula: C₁₀H₁₄ClN[3]

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-

benzazepine and its hydrochloride salt.

Property Value Source

Molecular Weight
183.68 g/mol (Hydrochloride

Salt)
[3][5]

147.22 g/mol (Free Base) [4][6]

Exact Mass
183.0814771 Da

(Hydrochloride Salt)
[5]

Melting Point 181-184 °C (Solvent: ethanol) [4]

Topological Polar Surface Area 12.03 Å² (Free Base) [4]

XLogP3 2.13 (Free Base) [4]

Hydrogen Bond Donor Count 1 (Free Base) [4]

Hydrogen Bond Acceptor

Count
1 (Free Base) [4]

Heavy Atom Count 11 (Free Base) [7]

Complexity 122 [7]

Synthesis and Experimental Protocols
The synthesis of tetrahydrobenzazepine scaffolds can be achieved through various routes,

often involving ring expansion or cyclization reactions. A general, illustrative synthesis workflow

is presented below, based on methodologies for related benzazepine structures.[1][8]
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General Synthesis Workflow

General Synthesis Workflow for Tetrahydrobenzazepine Core

Starting Materials

Reaction Steps

Products

1-Tetralone

Step 1: Oximation

Hydroxylamine

Step 2: Beckmann Rearrangement
(Ring Expansion with Polyphosphoric Acid)

Intermediate:
3,4-Dihydro-1(2H)-naphthalenone oxime

Intermediate:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

Step 3: Reduction
(e.g., with Lithium Aluminium Hydride)

Final Product:
2,3,4,5-Tetrahydro-1H-benzazepine

Step 4: Salt Formation
(with HCl)

Final Hydrochloride Salt

Click to download full resolution via product page

Caption: General workflow for synthesizing the tetrahydrobenzazepine core structure.

Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation based on the synthesis of related benzazepine

structures.[8]

Step 1: Oximation of 1-Tetralone

1-Tetralone is dissolved in a suitable solvent such as methanol.

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is

added.
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The mixture is stirred at room temperature, typically overnight, to form 3,4-dihydro-1(2H)-

naphthalenone oxime.

The product is isolated by filtration or extraction.

Step 2: Beckmann Rearrangement (Ring Expansion)

The oxime intermediate is dissolved in a solvent like dichloromethane.

Polyphosphoric acid (PPA) is added, and the mixture is heated. The solvent is boiled off.

This acid-catalyzed rearrangement expands the six-membered ring to a seven-membered

lactam (amide) ring, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

The product is isolated by quenching with water and filtration.

Step 3: Reduction of the Lactam

Under an inert atmosphere (e.g., nitrogen), lithium aluminium hydride (LiAlH₄) is

suspended in a dry ether solvent like tetrahydrofuran (THF).

The lactam intermediate, dissolved in THF, is added dropwise to the LiAlH₄ suspension.

The reaction mixture is heated to reflux and stirred overnight to reduce the amide to an

amine, forming the 2,3,4,5-tetrahydro-1H-benzazepine.

The reaction is carefully quenched, and the product is isolated via extraction and purified

by column chromatography.

Step 4: Hydrochloride Salt Formation

The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or

ethanol).

A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added

dropwise until precipitation is complete.
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The resulting solid, 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, is collected by

filtration and dried.

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the molecular structure. While specific spectra

for the hydrochloride salt are not readily available in the cited literature, data for the parent free

base (CAS 7216-22-0) exists and provides the basis for structural confirmation.[7]

Analytical Workflow

Analytical Workflow for Structural Confirmation

Synthesized Compound

Purification
(e.g., Crystallization, Chromatography)

Mass Spectrometry (MS)
- Determine Molecular Weight
- Confirm Molecular Formula

Infrared (IR) Spectroscopy
- Identify Functional Groups
(N-H, C-H, Aromatic C=C)

Nuclear Magnetic Resonance (NMR)
- ¹H NMR: Proton environment, splitting

- ¹³C NMR: Carbon skeleton

Structure Confirmed

Click to download full resolution via product page

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data
The following table summarizes the expected signals in various spectroscopic analyses for the

parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine.
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Technique Expected Observations

¹H NMR

- Aromatic Protons (Ar-H): Signals in the δ 7.0-

7.5 ppm range. - CH₂ Protons: Multiple signals

in the δ 2.5-3.5 ppm range corresponding to the

aliphatic protons of the azepine ring. - N-H

Proton: A broad singlet, whose chemical shift is

solvent-dependent.

¹³C NMR

- Aromatic Carbons: Signals in the δ 120-145

ppm range. - Aliphatic Carbons (CH₂): Signals in

the δ 20-60 ppm range.

IR

- N-H Stretch: A peak around 3300-3500 cm⁻¹. -

Aromatic C-H Stretch: Peaks just above 3000

cm⁻¹. - Aliphatic C-H Stretch: Peaks just below

3000 cm⁻¹. - Aromatic C=C Bending: Peaks in

the 1450-1600 cm⁻¹ region.

Mass Spec.
- Molecular Ion Peak (M⁺): Expected at m/z =

147 (for the free base).

Potential Biological Activity and Signaling Pathways
While specific biological data for the title compound is limited in the initial search, derivatives

such as 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been

investigated for their neuropharmacological properties, particularly as modulators of dopamine

receptors.[2] These receptors are critical in neurological disorders like Parkinson's disease and

schizophrenia.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling

pathway, which is the mechanism through which dopamine receptors typically function.
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Generalized Dopamine Receptor Signaling Pathway

Cell Membrane
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Intracellular

Dopamine Receptor (GPCR)

G-Protein

Activates

Adenylyl Cyclase

Modulates

cAMP
(Second Messenger)

Catalyzes Conversion

Benzazepine Derivative
(Potential Modulator)

Binds to Receptor

ATP

Protein Kinase A (PKA)

Activates

Cellular Response
(e.g., Gene Transcription, Ion Channel Modulation)

Phosphorylates Targets
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Caption: Generalized signaling pathway for a G-protein coupled dopamine receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b177628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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